2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
Description
Introduction and Significance in Medicinal Chemistry
Historical Development of Thiazole Acetamide Derivatives
Thiazole acetamides emerged as a pharmacologically relevant scaffold in the late 20th century, with early patents such as EP 0511021 A1 (1992) disclosing thiazole derivatives for autoimmune and inflammatory diseases. These compounds gained traction due to thiazole’s inherent bioisosteric properties, which mimic peptide bonds while offering metabolic stability. The integration of acetamide linkers, as seen in the synthesis of N-(4-phenylthiazol-2-yl)acetamide derivatives, further diversified their applications by enabling modular substitutions at both aromatic and amine termini.
A pivotal shift occurred in the 2010s with the exploration of thiazole acetamides as central nervous system agents. For instance, Sun et al. (2016) demonstrated that thiazole acetamides with pyridinyl substitutions exhibited potent acetylcholinesterase (AChE) inhibition (IC~50~ = 3.14 μM), underscoring their potential in Alzheimer’s disease. Subsequent advancements, such as the 2025 discovery of thiazole-based tubulin inhibitors, expanded their utility into oncology, highlighting the scaffold’s versatility.
Structural Evolution of Thiazole Acetamides
| Era | Key Modification | Therapeutic Focus |
|---|---|---|
| 1990s | Basic thiazole-acetamide linkage | Anti-inflammatory |
| 2010s | Pyridinyl substitutions | Neurodegenerative diseases |
| 2020s | Dual heterocyclic systems | Anticancer |
Pharmacophore Significance of Dual Heterocyclic System
The dual heterocyclic system in 2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide comprises a thiazole ring and pyridin-2-yl group, linked via an acetamide spacer. This configuration creates a multifunctional pharmacophore:
- Thiazole Core : Serves as a hydrogen bond acceptor through its nitrogen and sulfur atoms, critical for interactions with enzymatic active sites. For example, molecular docking studies of analogous compounds reveal thiazole’s role in binding tubulin’s colchicine site via hydrophobic interactions.
- Pyridin-2-yl Group : Enhances π-π stacking with aromatic residues in target proteins, as evidenced by improved AChE inhibition in pyridin-2-yl-substituted thiazoles compared to unsubstituted analogs.
- Acetamide Linker : Provides conformational flexibility, allowing the molecule to adopt optimal binding poses. The carbonyl group participates in hydrogen bonding, as observed in the crystal structures of related N-(thiazol-2-yl)acetamides.
The synergistic interplay between these moieties was demonstrated in a 2025 study, where scaffold A derivatives with similar dual heterocycles exhibited tubulin polymerization inhibition (IC~50~ = 2.69 μM), outperforming reference compounds.
Positional Importance of Pyridin-2-yl Substitution
The pyridin-2-yl group’s positional isomerism profoundly influences biological activity. Comparative studies of pyridin-2-yl vs. pyridin-4-yl substitutions in thiazole acetamides reveal distinct pharmacological profiles:
- Electronic Effects : The ortho-positioned nitrogen in pyridin-2-yl creates a localized electron-deficient region, enhancing electrophilic interactions with nucleophilic residues (e.g., lysine or arginine) in target proteins.
- Spatial Orientation : Pyridin-2-yl’s planar geometry facilitates edge-to-face stacking with phenylalanine residues, as visualized in docking models of AChE inhibitors. In contrast, pyridin-4-yl substitutions adopt less favorable axial orientations, reducing binding affinity.
A synthetic example from illustrates the strategic use of pyridin-2-ylamine in constructing imidazo[1,2-a]pyridine intermediates, which are precursors to bioactive acetamides. This methodology underscores the preference for pyridin-2-yl in optimizing synthetic yields and bioactivity.
Current Research Landscape and Knowledge Gaps
Recent investigations have prioritized thiazole acetamides as multitarget agents. The 2025 report on tubulin inhibitors highlights scaffold A derivatives with dual heterocycles as lead candidates for anticancer drug development. However, specific studies on this compound remain limited, with key gaps including:
- Mechanistic Depth : While in vitro tubulin inhibition is established, in vivo efficacy and pharmacokinetic profiles are unexplored.
- Target Diversity : Existing research focuses on AChE and tubulin, neglecting potential applications in kinase or protease inhibition.
- Synthetic Optimization : Current methods rely on EDCI-mediated couplings, which may limit scalability. Alternative strategies, such as microwave-assisted synthesis, remain uninvestigated.
Future studies should address these gaps through preclinical validation and computational modeling to unlock the compound’s full therapeutic potential.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-24-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVHKCEBPSIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridinyl group and the ethoxyphenyl group. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and pyridine moiety participate in nucleophilic substitution reactions due to electron-deficient nitrogen atoms.
Key reactions:
-
Thiazole nitrogen alkylation: Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives.
-
Pyridine ring functionalization: Undergoes nucleophilic aromatic substitution at the pyridine C-3 position with strong nucleophiles (e.g., NH₃/NaNH₂) under high temperatures.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiazole N-alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methyl-2-(4-ethoxyphenyl)acetamide derivative | |
| Pyridine substitution | NH₃, NaNH₂, 120°C, 12h | 3-Amino-pyridinyl-thiazole analog |
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, altering bioactivity:
-
Acidic hydrolysis (HCl/H₂O, reflux): Yields 2-(4-ethoxyphenyl)acetic acid and 4-(pyridin-2-yl)thiazol-2-amine.
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Basic hydrolysis (NaOH/EtOH, 80°C): Forms the sodium salt of the carboxylic acid.
Kinetic data:
-
Hydrolysis rates increase by 40% in basic vs. acidic conditions due to enhanced nucleophilic attack on the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS)
The ethoxyphenyl group directs electrophiles to the ortho and para positions relative to the ethoxy substituent:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 3-Nitro-4-ethoxyphenyl acetamide derivative |
| Bromination | Br₂/FeBr₃, 25°C | Ortho | 2-Bromo-4-ethoxyphenyl analog |
Notes:
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| CuCl₂ | EtOH, 60°C, 2h | [Cu(C₁₆H₁₄N₃O₂S)Cl₂] | Catalysis |
| Pd(OAc)₂ | DCM, RT, 1h | [Pd(C₁₆H₁₄N₃O₂S)(OAc)] | Suzuki coupling |
Stability:
Oxidation and Reduction
-
Oxidation: The thiazole sulfur resists oxidation, but the ethoxy group can be demethylated using BBr₃ in DCM to form a phenolic derivative.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, enhancing solubility.
Acylation and Sulfonation
The acetamide’s NH group reacts with acyl chlorides (e.g., acetyl chloride) to form imides, while sulfonation targets the phenyl ring:
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | AcCl, pyridine, 0°C | N-Acetyl-2-(4-ethoxyphenyl)acetamide |
| Sulfonation | H₂SO₄/SO₃, 50°C | 3-Sulfo-4-ethoxyphenyl analog |
Yield optimization:
-
Acylation yields exceed 75% with slow reagent addition to minimize side reactions.
Heterocyclic Rearrangements
Under photolytic conditions (UV light, 254 nm), the thiazole ring undergoes electrocyclic opening to form transient intermediates, which reclose to regenerate the thiazole .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study found that certain thiazole-pyridine hybrids demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid B | PC3 | 6.14 |
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been widely studied. For example, a series of thiazole-integrated compounds were evaluated for their efficacy in seizure models. One derivative exhibited a median effective dose (ED50) of 18.4 mg/kg in electroshock tests, demonstrating promising anticonvulsant effects . The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly influenced the anticonvulsant activity.
| Compound | ED50 (mg/kg) | Test Type | Reference |
|---|---|---|---|
| Thiazole Derivative A | 18.4 | Electroshock | |
| Thiazole Derivative B | 24.38 | Chemo-shock |
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties. Studies suggest that certain thiazole-containing compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the synthesis of thiazole-pyridine hybrids revealed that one compound significantly inhibited the growth of HT29 colon cancer cells with an IC50 value of 2.01 µM. The study highlighted the importance of electron-withdrawing groups in enhancing the anticancer efficacy of these compounds .
Case Study 2: Anticonvulsant Activity
In a comparative study assessing various thiazole derivatives for anticonvulsant properties, it was found that certain modifications to the thiazole structure led to enhanced protective effects against seizures in animal models. The most active compound showed over 90% protection in both the maximal electroshock and pentylenetetrazol-induced seizure tests .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure is compared to key analogs (Table 1):
Key Observations :
- Thiazole Substitution : Pyridin-2-yl (target) vs. pyridin-3-yl () alters electronic properties and binding interactions. Pyridin-2-yl’s nitrogen position may facilitate hydrogen bonding in biological targets .
- Heterocyclic Variations: Compound 3c () replaces the thiazole with a thiazolidinone-aniline system, reducing aromaticity and increasing flexibility .
Physicochemical Properties
- Melting Points : Analogs in (e.g., compounds 13–18) exhibit higher melting points (269–303°C) due to extended piperazine substituents, while the target (predicted <250°C) may have lower thermal stability .
- Solubility : The ethoxy group’s moderate polarity may improve aqueous solubility compared to hydrophobic analogs like GSK1570606A (4-fluoro) but reduce it relative to methoxy derivatives .
Biological Activity
2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Ethoxyphenyl Intermediate : The reaction of 4-ethoxyphenylamine with acetic anhydride yields the ethoxyphenylacetamide intermediate.
- Formation of Pyridinyl Intermediate : Pyridine-4-carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, which is then reacted with thioamide to produce the pyridinylthiazole intermediate.
- Coupling Reaction : The final step involves coupling the ethoxyphenylacetamide with the pyridinylthiazole intermediate under controlled conditions to yield the desired compound.
Biological Activity
The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells such as MDA-MB-231, showing a substantial increase in annexin V-FITC positive apoptotic cells . The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole and phenyl rings enhance cytotoxic activity .
Anti-inflammatory Activity
Thiazole derivatives have also been noted for their anti-inflammatory effects. Compounds similar to this compound exhibit strong inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process .
The mechanism of action for this compound appears to involve interaction with specific molecular targets such as enzymes and receptors. This interaction modulates various biological pathways leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth.
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential therapeutic applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
